REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[CH:8]([CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]1)=O.Cl.[Cl:24][C:25]1[CH:30]=[CH:29][C:28]([NH:31]N)=[CH:27][CH:26]=1.C(O)C>C(Cl)(Cl)Cl>[Cl:24][C:25]1[CH:26]=[C:27]2[C:10]3([CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]3)[CH:8]=[N:31][C:28]2=[CH:29][CH:30]=1 |f:2.3|
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Name
|
|
Quantity
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2.2 mL
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Type
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reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1.68 g
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Type
|
reactant
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Smiles
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Cl.ClC1=CC=C(C=C1)NN
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Name
|
|
Quantity
|
0.2 mL
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Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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The reaction mixture was then stirred at about 50° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
|
Details
|
the reaction was quenched by the addition of 10% NH4OH (20 mL) and ice (60 mL)
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with DCM
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=CC1)N=CC21CCN(CC1)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |